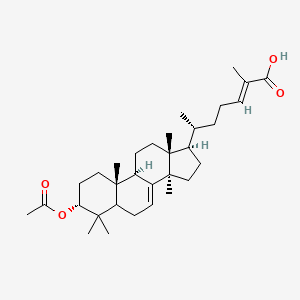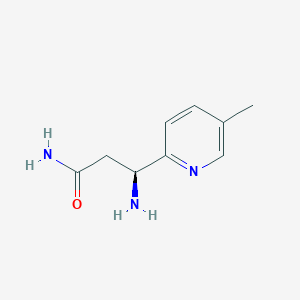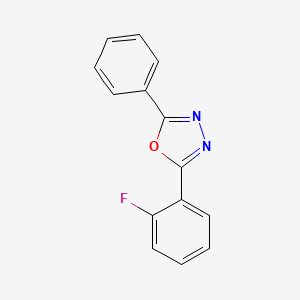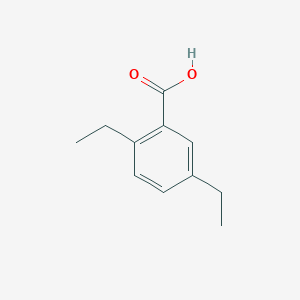
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is a chiral amino acid derivative containing a thiazole ring Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the amino acid moiety.
科学研究应用
Chemistry
In chemistry, (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it particularly useful in studying stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its thiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
作用机制
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Thiazole: A simple heterocyclic compound containing sulfur and nitrogen.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfonamides: A class of antibiotics containing a sulfonamide group attached to a thiazole ring.
Uniqueness
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is unique due to its combination of a thiazole ring and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H8N2O2S |
|---|---|
分子量 |
172.21 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m1/s1 |
InChI 键 |
RYXFYJOVBFTPTP-SCSAIBSYSA-N |
手性 SMILES |
C1=CSC(=N1)[C@@H](CC(=O)O)N |
规范 SMILES |
C1=CSC(=N1)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)




![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

![5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13082929.png)

![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B13082947.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)

